molecular formula C18H18N2S B404630 (4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine CAS No. 1000173-08-9

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine

Cat. No.: B404630
CAS No.: 1000173-08-9
M. Wt: 294.4g/mol
InChI Key: PACYINKYRRHTIR-UHFFFAOYSA-N
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Description

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Scientific Research Applications

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine typically involves the reaction of o-toluidine with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where o-toluidine reacts with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated thiazoles, substituted thiazoles with various functional groups

Mechanism of Action

The mechanism of action of (4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family, known for its aromaticity and diverse biological activities.

    Sulfathiazole: An antimicrobial drug that contains a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug that includes a thiazole ring.

Uniqueness

(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl and o-tolyl groups on the thiazole ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-N,3-bis(2-methylphenyl)-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13-8-4-6-10-16(13)19-18-20(15(3)12-21-18)17-11-7-5-9-14(17)2/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACYINKYRRHTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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